molecular formula C5H10BBr B14708207 1-Bromo-3-methylborolane CAS No. 22086-42-6

1-Bromo-3-methylborolane

Katalognummer: B14708207
CAS-Nummer: 22086-42-6
Molekulargewicht: 160.85 g/mol
InChI-Schlüssel: KNZVMEWTDQPMMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-methylborolane is an organoboron compound with the molecular formula C₅H₁₀BBr. It is a borolane derivative where a bromine atom is substituted at the first position and a methyl group at the third position.

Vorbereitungsmethoden

1-Bromo-3-methylborolane can be synthesized through several methods. One common synthetic route involves the reaction of boron tribromide with an appropriate precursor . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

1-Bromo-3-methylborolane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-methylborolane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-3-methylborolane involves its ability to participate in various chemical reactions due to the presence of the boron and bromine atoms. These atoms can interact with different molecular targets, facilitating the formation of new chemical bonds. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound .

Eigenschaften

CAS-Nummer

22086-42-6

Molekularformel

C5H10BBr

Molekulargewicht

160.85 g/mol

IUPAC-Name

1-bromo-3-methylborolane

InChI

InChI=1S/C5H10BBr/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3

InChI-Schlüssel

KNZVMEWTDQPMMA-UHFFFAOYSA-N

Kanonische SMILES

B1(CCC(C1)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.